(2S,3S)-2-methylazetidin-3-ol hydrochloride
Overview
Description
(2S,3S)-2-methylazetidin-3-ol hydrochloride: is a chiral compound with significant interest in the field of organic chemistry. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound’s unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-methylazetidin-3-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-2-methylazetidine.
Hydroxylation: The precursor undergoes hydroxylation to introduce the hydroxyl group at the 3-position. This step often requires the use of oxidizing agents like osmium tetroxide or potassium permanganate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Hydroxylation: Utilizing continuous flow reactors to achieve efficient hydroxylation.
Purification: Employing techniques such as crystallization or chromatography to purify the compound.
Hydrochloride Formation: Converting the purified compound to its hydrochloride salt using gaseous hydrochloric acid or concentrated hydrochloric acid solutions.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-methylazetidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate or Jones reagent.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, Jones reagent.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of (2S,3S)-2-methylazetidin-3-one.
Reduction: Formation of (2S,3S)-2-methylazetidin-3-amine.
Substitution: Formation of (2S,3S)-2-methylazetidin-3-chloride or (2S,3S)-2-methylazetidin-3-bromide.
Scientific Research Applications
(2S,3S)-2-methylazetidin-3-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which (2S,3S)-2-methylazetidin-3-ol hydrochloride exerts its effects depends on its specific application:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, cell signaling, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-methylazetidin-3-one: An oxidized derivative with a carbonyl group.
(2S,3S)-2-methylazetidin-3-amine: A reduced derivative with an amine group.
(2S,3S)-2-methylazetidin-3-chloride: A substituted derivative with a chloride group.
Uniqueness
(2S,3S)-2-methylazetidin-3-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential bioactivity. Its hydroxyl group allows for versatile chemical transformations, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
(2S,3S)-2-methylazetidin-3-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H/t3-,4-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWXJFDIRONLQP-MMALYQPHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CN1)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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